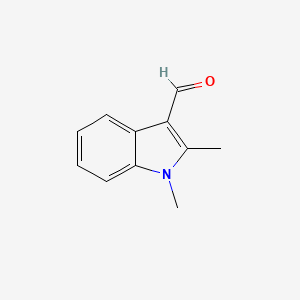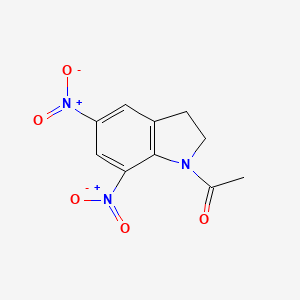
1,2-Dimethyl-1H-indol-3-carbaldehyd
Übersicht
Beschreibung
1,2-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . It is an efficient chemical precursor for generating biologically active structures . It is also used as a reactant for the preparation of nitroolefins and nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-1H-indole-3-carbaldehyde is complex, and it plays a crucial role in multicomponent reactions . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,2-Dimethyl-1H-indole-3-carbaldehyde is involved in multicomponent reactions (MCRs) that offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
1,2-Dimethyl-1H-indol-3-carbaldehyd wird als heterocyclischer Baustein in der chemischen Synthese verwendet . Heterocyclische Verbindungen sind in der medizinischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten weit verbreitet.
Biologisches Potenzial von Indolderivaten
Indolderivate, einschließlich this compound, besitzen verschiedene biologische Aktivitäten wie antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalaria- und Anticholinesterase-Aktivitäten . Diese breite Palette an Aktivitäten macht Indolderivate zu einem interessanten Forschungsgebiet.
Aldose-Reduktase-Inhibitoren
This compound-Derivate wurden als Aldose-Reduktase (ALR2)-Inhibitoren bewertet . Aldose-Reduktase ist ein Enzym, das am Glukose-Stoffwechsel beteiligt ist, und seine Hemmung kann bei der Behandlung von Komplikationen des Diabetes von Vorteil sein.
Aldehyd-Reduktase-Inhibitoren
Neben ihrer Wirkung als ALR2-Inhibitoren wurden this compound-Derivate auch als Aldehyd-Reduktase (ALR1)-Inhibitoren bewertet . Aldehyd-Reduktase ist ein Enzym, das Aldehyde und Ketone zu primären bzw. sekundären Alkoholen reduziert.
Mehrkomponentenreaktionen
This compound und seine Derivate sind wichtige und effektive chemische Vorläufer in Mehrkomponentenreaktionen . Mehrkomponentenreaktionen sind in der Synthese komplexer Moleküle sehr effizient, da sie die Reaktion von drei oder mehr Reaktanten zur Bildung eines Produkts umfassen, wobei im Wesentlichen alle oder die meisten Atome zum neu gebildeten Produkt beitragen.
Forschung zu Darm-Bakterien-abgeleiteten Indolen
Die Forschung an Darmbakterien hat gezeigt, dass Indol und seine Derivate, einschließlich this compound, eine bedeutende Rolle bei Darm- und Lebererkrankungen spielen . Dies eröffnet neue therapeutische Möglichkeiten für die Behandlung dieser Krankheiten.
Safety and Hazards
Zukünftige Richtungen
1,2-Dimethyl-1H-indole-3-carbaldehyde may be used in the synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . It was also used in the preparation of a monomer, required for the synthesis of poly(3-vinyl-1-methylindole) .
Wirkmechanismus
Target of Action
1,2-Dimethyl-1H-indole-3-carboxaldehyde, also known as 1,2-Dimethyl-1H-indole-3-carbaldehyde or 1,2-dimethylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1,2-Dimethyl-1H-indole-3-carboxaldehyde may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that 1,2-dimethyl-1h-indole-3-carboxaldehyde may also induce various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1,2-Dimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of indole derivatives, which are known for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . The interactions of 1,2-Dimethyl-1H-indole-3-carbaldehyde with these biomolecules often involve the formation of covalent bonds, leading to the creation of more complex structures.
Cellular Effects
1,2-Dimethyl-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1,2-Dimethyl-1H-indole-3-carbaldehyde, have been found to modulate the activity of certain signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 1,2-Dimethyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular metabolism . Additionally, 1,2-Dimethyl-1H-indole-3-carbaldehyde can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dimethyl-1H-indole-3-carbaldehyde is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular functions, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 1,2-Dimethyl-1H-indole-3-carbaldehyde exerts its optimal biological activity without causing significant toxicity.
Metabolic Pathways
1,2-Dimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 1,2-Dimethyl-1H-indole-3-carbaldehyde on metabolic flux and metabolite levels are important factors that influence its overall biological activity.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-indole-3-carbaldehyde within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 1,2-Dimethyl-1H-indole-3-carbaldehyde within tissues can also affect its accumulation and overall biological activity.
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-1H-indole-3-carbaldehyde is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1,2-Dimethyl-1H-indole-3-carbaldehyde within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
1,2-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344736 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38292-40-9 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)












